1-Cbz-2-methylpyrrolidine-2-carboxylic Acid
Overview
Description
1-Cbz-2-methylpyrrolidine-2-carboxylic Acid, also known as 1-[(benzyloxy)carbonyl]-2-methylproline, is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cbz-2-methylpyrrolidine-2-carboxylic Acid can be synthesized through various synthetic routes. One common method involves the protection of the amino group of 2-methylpyrrolidine-2-carboxylic acid with a benzyloxycarbonyl (Cbz) group. The reaction typically involves the use of reagents such as benzyl chloroformate and a base like sodium hydroxide or potassium carbonate . The reaction is carried out under controlled conditions, often at room temperature or slightly elevated temperatures, to ensure the selective protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Cbz-2-methylpyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Cbz-2-methylpyrrolidine-2-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Cbz-2-methylpyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and the biochemical pathways they regulate. The Cbz group provides stability and protection to the amino group, allowing for selective reactions and interactions with other molecules .
Comparison with Similar Compounds
1-Cbz-2-methylpyrrolidine-2-carboxylic Acid can be compared with other similar compounds, such as:
2-Methylpyrrolidine-2-carboxylic Acid: Lacks the Cbz protection group, making it more reactive.
1-Cbz-pyrrolidine-2-carboxylic Acid: Similar structure but without the methyl group, affecting its reactivity and interactions.
1-Cbz-2-ethylpyrrolidine-2-carboxylic Acid: Contains an ethyl group instead of a methyl group, altering its chemical properties and applications.
These comparisons highlight the unique features of this compound, such as its specific reactivity and stability provided by the Cbz group.
Properties
IUPAC Name |
2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(12(16)17)8-5-9-15(14)13(18)19-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUQYVRDBWUEOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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